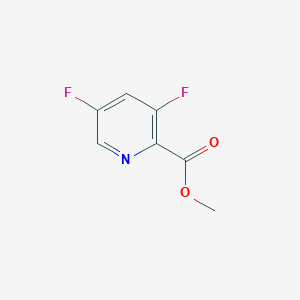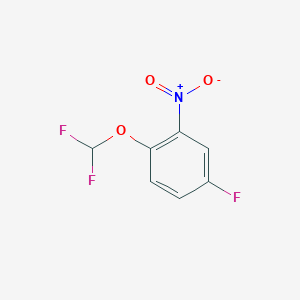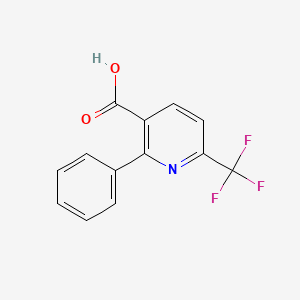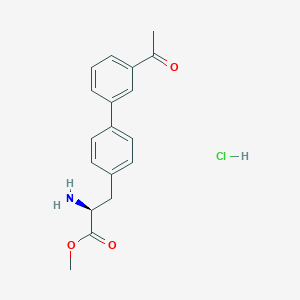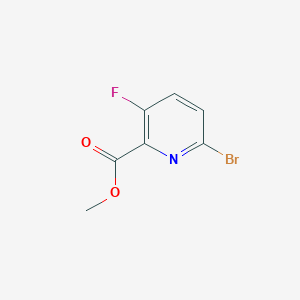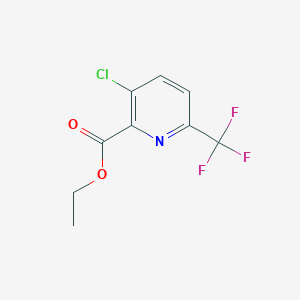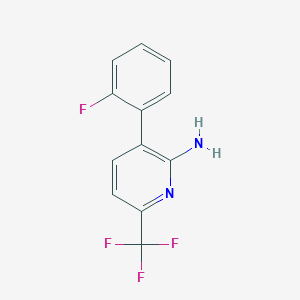![molecular formula C11H8F3N3O B1391576 4-{[4-(三氟甲基)嘧啶-2-基]氧基}苯胺 CAS No. 1215670-87-3](/img/structure/B1391576.png)
4-{[4-(三氟甲基)嘧啶-2-基]氧基}苯胺
描述
“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 1215670-87-3 . It has a molecular weight of 255.2 and its IUPAC name is 4- { [4- (trifluoromethyl)-2-pyrimidinyl]oxy}aniline . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” and similar compounds often involves multi-step reactions . For instance, one study reported the design and synthesis of twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety through four-step reactions .
Molecular Structure Analysis
The InChI code for “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is 1S/C11H8F3N3O/c12-11(13,14)9-5-6-16-10(17-9)18-8-3-1-7(15)2-4-8/h1-6H,15H2 . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” are not detailed in the search results, it’s known that trifluoromethyl pyrimidine derivatives can be involved in various reactions. For example, they can be used in the preparation of aminopyridines through amination reactions .
Physical And Chemical Properties Analysis
“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a powder that is stored at room temperature . It has a molecular weight of 255.2 .
科学研究应用
抗肿瘤活性
已经研究了4-{[4-(三氟甲基)嘧啶-2-基]氧基}苯胺衍生物在抗肿瘤应用中的潜力。例如,与该化合物相关的新型1,2,4-噁二唑和三氟甲基吡啶衍生物显示出有希望的体外抗癌活性。这些衍生物在12种细胞系的单层增殖实验中进行评估,其中一些对癌细胞显示出显著的效力(Maftei et al., 2016)。
细胞周期依赖性激酶抑制剂
这种化合物及其类似物已被研究作为细胞周期依赖性激酶抑制剂,这在细胞周期调控和癌症治疗中至关重要。合成了2-苯胺基-4-(噻唑-5-基)嘧啶CDK抑制剂,并发现其对CDK2具有低纳摩尔级别的Ki值,显示出在癌症治疗中作为抗增殖剂的潜力(Wang et al., 2004)。
杀虫活性
研究还探讨了4-芳基氨基嘧啶衍生物在杀虫应用中的使用。这些化合物对某些害虫表现出有效的杀虫活性,突显了它们在农业害虫控制中的潜力(Wu et al., 2019)。
电致发光性能
已对与4-{[4-(三氟甲基)嘧啶-2-基]氧基}苯胺相关的化合物进行了研究,以评估它们的电致发光性能。这些性能对有机发光二极管(OLED)和其他电子设备的应用至关重要(Jin et al., 2020)。
化学合成应用
这种化合物已在各种化学合成应用中使用。例如,它已参与与酚和苯胺的交叉偶联反应,展示了它在有机合成中的多功能性(Quan et al., 2013)。
抗菌活性
已经研究了一些4-{[4-(三氟甲基)嘧啶-2-基]氧基}苯胺衍生物的抗菌性质。新型嘧唑并[3,4-d]嘧啶基抑制剂显示出作为抗革兰氏阳性细菌的抗微生物剂的潜力(Ali et al., 2003)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
作用机制
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal .
Mode of Action
It’s known that pyrimidine derivatives can interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Some pyrimidine derivatives have shown antifungal activity against certain species .
生化分析
Biochemical Properties
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including ubiquitin-specific protease 7 (USP7), which is involved in the regulation of protein degradation pathways . The interaction between 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline and USP7 is characterized by the binding of the compound to the hydrophobic pocket of the enzyme, leading to its inhibition. This inhibition can result in the accumulation of ubiquitinated proteins, thereby affecting various cellular processes.
Cellular Effects
The effects of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has been shown to exhibit antiproliferative activity by inhibiting cell growth and inducing apoptosis . The influence of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline on cell signaling pathways is also notable, as it can modulate pathways such as the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis. Additionally, this compound can affect gene expression by altering the stability and degradation of key regulatory proteins.
Molecular Mechanism
At the molecular level, 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit USP7 is a key aspect of its mechanism of action. By binding to the hydrophobic pocket of USP7, 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline prevents the enzyme from deubiquitinating its substrates, leading to the accumulation of ubiquitinated proteins . This inhibition can disrupt various cellular processes, including protein degradation, cell cycle regulation, and apoptosis. Furthermore, the compound’s trifluoromethyl group enhances its binding affinity and specificity for USP7, making it a potent inhibitor of this enzyme.
Metabolic Pathways
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline is involved in various metabolic pathways, particularly those related to protein degradation and ubiquitination. The compound interacts with enzymes such as USP7, which plays a crucial role in the ubiquitin-proteasome system . By inhibiting USP7, 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline can affect the metabolic flux of ubiquitinated proteins, leading to alterations in protein turnover and cellular homeostasis. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism.
属性
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-6-16-10(17-9)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVRZOKYHSJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


